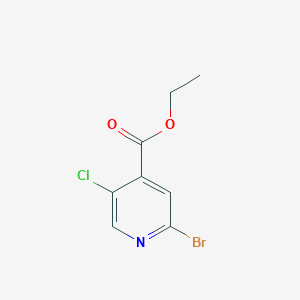

Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-bromo-5-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERNEAZUHJOWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-bromo-5-chloropyridine-4-carboxylate, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, my focus is to deliver not just data, but a deeper understanding of the structural and electronic factors that govern the observed spectral characteristics. This document is structured to provide actionable insights for researchers involved in the synthesis, characterization, and application of this and related compounds.

Introduction: The Significance of this compound and the Role of ¹³C NMR

This compound is a polysubstituted pyridine derivative of significant interest in the pharmaceutical industry. Its utility stems from the versatile reactivity of its functional groups—the bromo and chloro substituents serve as handles for various cross-coupling reactions, while the ethyl ester provides a site for further modification. This makes it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery.

In this context, unambiguous structural characterization is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule. Each carbon atom in a distinct chemical environment gives rise to a specific signal, and the chemical shift of this signal is highly sensitive to the local electronic environment. This guide will delve into the acquisition, interpretation, and prediction of the ¹³C NMR spectrum of this important compound.

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of high-quality ¹³C NMR data is foundational to accurate structural elucidation. The following protocol is a self-validating system designed to ensure reproducibility and reliability.

Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation. Purification is typically achieved through column chromatography or recrystallization.

-

Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent peak at approximately 77.16 ppm. Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, with a characteristic solvent peak around 39.52 ppm.

-

Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard and its signal is set to 0.0 ppm. Modern spectrometers can also reference the solvent peak.

Spectrometer Parameters

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds. A longer acquisition time provides better resolution.

-

Relaxation Delay (D1): 2-5 seconds. Quaternary carbons have longer relaxation times; a sufficient delay is crucial for their reliable detection and integration.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 240 ppm (from -20 to 220 ppm) is sufficient to cover the entire range of chemical shifts for organic molecules.

The causality behind these choices lies in balancing the need for high-quality data with practical considerations of instrument time. The relaxation delay is particularly important for quantitative analysis, ensuring that all carbon nuclei have returned to equilibrium before the next pulse.

Predicted ¹³C NMR Spectral Data and Assignments

As of the date of this guide, a publicly available, fully assigned experimental ¹³C NMR spectrum for this compound could not be located. Therefore, the following spectral data has been predicted based on the principle of substituent additivity, using the known chemical shifts of pyridine and the substituent chemical shift (SCS) effects of bromo, chloro, and ethyl carboxylate groups.[1]

The chemical shifts for pyridine in CDCl₃ are approximately: C-2/6 at 150 ppm, C-3/5 at 124 ppm, and C-4 at 136 ppm.[1] The SCS effects are derived from experimental data for 2-bromopyridine, 3-chloropyridine, and ethyl isonicotinate.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment Rationale |

| C-2 | ~142 | Singlet | Ipso-carbon to the bromo substituent, expected to be downfield. |

| C-3 | ~125 | Doublet | Adjacent to the bromo and carboxylate groups. |

| C-4 | ~140 | Singlet | Ipso-carbon to the electron-withdrawing ethyl carboxylate group. |

| C-5 | ~132 | Singlet | Ipso-carbon to the chloro substituent. |

| C-6 | ~152 | Doublet | Alpha to the nitrogen and meta to the chloro group, expected to be the most downfield of the CH carbons. |

| C=O | ~164 | Singlet | Carbonyl carbon of the ethyl ester.[2] |

| -CH₂- | ~62 | Triplet | Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen.[3] |

| -CH₃ | ~14 | Quartet | Methyl carbon of the ethyl ester.[3] |

Interpretation and Discussion of the Predicted Spectrum

The predicted chemical shifts in Table 1 are a result of the interplay of the electronic effects of the various substituents on the pyridine ring.

-

The Pyridine Ring Carbons:

-

C-2: The bromo substituent at the 2-position has a significant impact. While halogens are electronegative, the "heavy atom effect" of bromine can lead to a shielding effect on the ipso-carbon compared to what might be expected from electronegativity alone.

-

C-3: This carbon is ortho to both the bromo and the ethyl carboxylate groups. The combined electron-withdrawing effects of these groups will likely result in a downfield shift compared to unsubstituted pyridine.

-

C-4: The ethyl carboxylate group is strongly electron-withdrawing through both inductive and resonance effects, leading to a significant downfield shift for the ipso-carbon.

-

C-5: The chloro substituent is electronegative and will deshield the ipso-carbon, causing a downfield shift.

-

C-6: Being alpha to the nitrogen atom, this carbon is inherently deshielded.[1] The additional meta-relationship to the chloro group will have a smaller effect. This carbon is expected to be the most downfield among the protonated carbons of the ring.

-

-

The Ethyl Ester Carbons:

-

C=O: The carbonyl carbon of the ester group is expected to resonate in the typical range for ester carbonyls, around 164 ppm.[2]

-

-CH₂- and -CH₃: The methylene carbon directly attached to the ester oxygen is deshielded and appears around 62 ppm, while the terminal methyl group is shielded and appears upfield at approximately 14 ppm.[3]

-

Trustworthiness and Self-Validating Systems in Spectroscopic Analysis

While ¹³C NMR is a powerful tool, its data should be interpreted in conjunction with other spectroscopic techniques to create a self-validating system for structural confirmation.

-

¹H NMR Spectroscopy: The number of signals, their chemical shifts, multiplicities, and integration in the proton NMR spectrum provide complementary information about the proton environment and connectivity. For this compound, one would expect to see two distinct signals for the aromatic protons and the characteristic quartet and triplet for the ethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern can also offer clues about the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O of the ester (around 1720-1740 cm⁻¹) and the C=C and C=N bonds of the pyridine ring.

-

2D NMR Techniques: For complex molecules, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals by showing direct and long-range C-H correlations.

By integrating data from these multiple, independent techniques, a highly confident and validated structural assignment can be achieved.

Conclusion

This guide has provided a detailed protocol for the acquisition and a predictive interpretation of the ¹³C NMR spectrum of this compound. The understanding of substituent effects on the chemical shifts of the pyridine ring is crucial for the accurate characterization of this and related compounds. By employing a multi-technique spectroscopic approach, researchers and drug development professionals can ensure the structural integrity of their synthesized molecules, a critical step in the path to new therapeutic agents.

References

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

-

Eichhorn, E., et al. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Anais da Academia Brasileira de Ciências. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 970-978. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Executive Summary

This technical guide details the mass spectrometry (MS) fragmentation behavior of Ethyl 2-bromo-5-chloropyridine-4-carboxylate (C₈H₇BrClNO₂).[1] This compound serves as a critical halogenated pyridine scaffold in medicinal chemistry.[1] Its fragmentation pattern is governed by three distinct features: the characteristic isotopic "fingerprint" of the bromine-chlorine motif, the lability of the ethyl ester moiety, and the stability of the pyridine ring.

This document provides a self-validating protocol for identifying this compound, deriving mechanistic insights from Electron Ionization (EI) data, and verifying the structure through isotopic abundance analysis.

Experimental Protocol & Acquisition Parameters

To ensure reproducible fragmentation data, the following acquisition parameters are recommended. These settings balance molecular ion stability with sufficient internal energy for diagnostic fragmentation.

Sample Preparation[1]

-

Solvent: Methanol or Acetonitrile (LC-MS grade).[1] Avoid protic solvents if analyzing labile derivatives.

-

Concentration: 10 µg/mL (10 ppm) to prevent detector saturation while maintaining isotope fidelity.

-

Filtration: 0.22 µm PTFE filter to remove particulates that may induce thermal degradation in the inlet.[1]

Instrument Configuration (GC-MS / EI)

-

Ionization Source: Electron Ionization (EI)

-

Electron Energy: 70 eV (Standard)

-

Source Temperature: 230 °C (Prevents condensation without thermal cracking)

-

Transfer Line: 280 °C

-

Scan Range: m/z 50 – 400 (Captures molecular ion and lower mass halide fragments)

Isotopic Signature Analysis (The "Fingerprint")

Before analyzing fragmentation, the molecular ion (M⁺˙) must be validated via its isotopic pattern. This compound contains one Bromine (Br) and one Chlorine (Cl) atom, creating a unique 3:4:1 intensity ratio for the M, M+2, and M+4 peaks.

Theoretical Abundances:

-

⁷⁹Br: ~50.7% | ⁸¹Br: ~49.3% (Approx 1:1)

-

³⁵Cl: ~75.8% | ³⁷Cl: ~24.2% (Approx 3:1)

Calculated Pattern for C₈H₇BrClNO₂:

| Ion Identity | Isotope Composition | Theoretical Relative Intensity | Diagnostic Value |

| M (m/z 263) | ⁷⁹Br, ³⁵Cl | 100% (Base) | Nominal Mass |

| M+2 (m/z 265) | (⁸¹Br, ³⁵Cl) + (⁷⁹Br, ³⁷Cl) | ~130% | Primary confirmation of Br+Cl |

| M+4 (m/z 267) | ⁸¹Br, ³⁷Cl | ~30% | Secondary confirmation |

Analyst Note: Any deviation >10% from this 100:130:30 ratio suggests interference or an incorrect assignment (e.g., dehalogenation or impurities).[1]

Fragmentation Mechanics & Pathway

The fragmentation of this compound under EI conditions follows a logical degradation hierarchy: Ester Cleavage → Decarbonylation → Ring Degradation .[1]

Primary Pathway: Ester Cleavage

The most labile bond is the C-O bond of the ethoxy group.

-

Alpha-Cleavage (Loss of[2] •OEt): The molecular ion (m/z 263) undergoes α-cleavage adjacent to the carbonyl carbon, expelling an ethoxy radical (•OC₂H₅, 45 Da).

-

McLafferty Rearrangement (Loss of C₂H₄): Alternatively, the ethyl group can undergo a McLafferty rearrangement, transferring a γ-hydrogen to the carbonyl oxygen and expelling a neutral ethylene molecule (28 Da).

-

Product: Carboxylic acid radical cation [M-28]⁺˙ at m/z 235 .

-

Note: While possible, the formation of the stable acylium ion (m/z 218) is often the dominant pathway for aromatic ethyl esters.

-

Secondary Pathway: Decarbonylation

The acylium ion (m/z 218) is electronically deficient and stabilizes by expelling carbon monoxide (CO, 28 Da).

-

Transition:m/z 218 → m/z 190

-

Product: The 2-bromo-5-chloropyridin-4-yl cation (m/z 190). This is a highly diagnostic fragment retaining the halogen pattern.[1]

Tertiary Pathway: Ring Degradation

The pyridine ring, now destabilized, typically fragments via the loss of Hydrogen Cyanide (HCN, 27 Da) or halogen radicals.

-

Loss of HCN: A characteristic fragmentation for pyridines.[1]

-

Transition:m/z 190 → m/z 163

-

Product: Halogenated cyclobutadiene-like cation or open-chain alkyne.[1]

-

Halogen Loss

Direct loss of halogen radicals (•Br or •Cl) can occur from the molecular ion or subsequent fragments, though C-Hal bonds on the pyridine ring are relatively strong.

Visualization: Fragmentation Pathway Diagram[8]

The following Graphviz diagram illustrates the step-by-step fragmentation tree.

Caption: Figure 1. Proposed EI-MS fragmentation tree for this compound. The solid red arrow indicates the dominant alpha-cleavage pathway.

Summary Data Table

| m/z (Monoisotopic) | Ion Type | Formula (Fragment) | Loss | Mechanism |

| 263 | Molecular Ion [M]⁺˙ | C₈H₇BrClNO₂ | — | Ionization |

| 235 | Fragment Ion | C₆H₃BrClNO₂ | C₂H₄ (28) | McLafferty Rearrangement |

| 218 | Base Peak Candidate | C₆H₂BrClNO | •OEt (45) | α-Cleavage (Ester) |

| 190 | Fragment Ion | C₅H₂BrClN | CO (28) | Decarbonylation |

| 163 | Fragment Ion | C₄HBrCl | HCN (27) | Pyridine Ring Cleavage |

| 184 | Fragment Ion | C₈H₇ClNO₂ | •Br (79) | C-Br Homolysis (Minor) |

References

-

PubChem. (2025).[1] 2-Bromo-5-chloropyridine Compound Summary. National Library of Medicine. [Link]

-

Khakwani, S., et al. (2016).[1] Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. (Demonstrates standard ethyl ester-pyridine fragmentation: Loss of EtOH/OEt followed by CO). [Link]

-

Scientific Instrument Services. (2025). Isotope Distribution Calculator and Mass Spec Plotter. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Infrared Spectroscopy of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

[1]

Executive Summary

Ethyl 2-bromo-5-chloropyridine-4-carboxylate (CAS: 1214357-93-3) is a highly functionalized heterocyclic intermediate often utilized in the synthesis of complex pharmaceutical scaffolds.[1] Its structural density—containing a pyridine core, two distinct halogens, and an ester moiety—presents a unique vibrational signature.[1]

This guide provides a comprehensive technical framework for the infrared (IR) characterization of this molecule. Unlike simple solvents, the spectral analysis of this compound requires deconvolution of overlapping signals from the electron-deficient pyridine ring and the ester functionality. This document details the theoretical vibrational profile, experimental protocols for data acquisition, and a logic-gated workflow for quality control (QC).

Structural Analysis & Vibrational Theory[1]

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent oscillators. The vibrational modes are governed by Hooke’s Law, where frequency (

The Pyridine Core (The Scaffold)

The pyridine ring is electron-deficient.[1] The introduction of electronegative halogens (Br at C2, Cl at C5) and an electron-withdrawing ester (at C4) further depletes electron density from the ring carbons.

-

Impact: This increases the force constants of the remaining ring bonds, typically shifting the aromatic C=C/C=N stretching frequencies to higher wavenumbers compared to unsubstituted pyridine.

The Ester Functionality (The Reporter)

The ethyl ester at the C4 position serves as a primary diagnostic handle.

-

Carbonyl (C=O): Due to conjugation with the electron-poor pyridine ring, the carbonyl bond order is slightly reduced compared to aliphatic esters, but the inductive effect of the ring nitrogen and halogens counters this. We expect a sharp, intense band.

-

C-O-C Stretch: The "ether-like" stretch of the ester will appear in the fingerprint region, often coupled with ring vibrations.

Halogen Substituents[1]

Reference Spectral Profile (Predicted)

Note: The values below are derived from vibrational analysis of structural analogs (ethyl isonicotinate, 2-bromo-5-chloropyridine) and general spectroscopic principles for polysubstituted pyridines.

| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Intensity | Diagnostic Notes |

| Aromatic C-H | Stretching ( | 3030 – 3090 | Weak | Only one proton at C3 and one at C6 remain.[1] Signal may be very weak. |

| Aliphatic C-H | Stretching ( | 2980, 2930, 2870 | Medium | From the ethyl group (-CH₂CH₃). Look for the "cluster" of peaks just below 3000 cm⁻¹.[1][2] |

| Ester C=O | Stretching | 1725 – 1745 | Strong | Primary ID Peak. Sharp and distinct.[1] If broadened, suspect hydrolysis (acid impurity).[1] |

| Pyridine Ring | Skeletal Stretch (C=N, C=C) | 1570 – 1590 | Medium-Strong | The "breathing" modes of the ring. Often appears as a doublet.[1] |

| Pyridine Ring | Skeletal Stretch | 1460 – 1480 | Medium | Secondary diagnostic band for the heterocyclic core.[1] |

| Alkane C-H | Bending (Scissoring/Rocking) | 1370 – 1390 | Medium | Characteristic of the ethyl methyl group (umbrella mode). |

| Ester C-O | Stretching (asymmetric) | 1250 – 1290 | Strong | Often the strongest peak in the fingerprint region. |

| C-Cl / Ring | Coupled Vibration | 1050 – 1100 | Medium | Aromatic C-Cl usually couples with in-plane ring bending.[1] |

| Ring Deformation | Out-of-Plane (OOP) Bending | 700 – 850 | Strong | Highly sensitive to substitution pattern (2,4,5-substituted).[1] |

| C-Br | Stretching | < 650 | Weak/Medium | Often near the cutoff of standard ATR crystals (Diamond/ZnSe).[1] |

Experimental Protocol: Data Acquisition

For reliable QC, the sampling method must ensure intimate contact between the crystal and the analyte.

Sample Preparation Strategy

-

Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.[1]

-

Alternative: KBr Pellet (only if resolution of weak overtone bands is required).[1]

Step-by-Step Workflow

-

Instrument Initialization:

-

Ensure the FTIR spectrometer has warmed up (minimum 30 mins).[1]

-

Set resolution to 4 cm⁻¹ and accumulation to 16 scans (routine) or 64 scans (high precision).

-

-

Background Collection:

-

Sample Loading:

-

Acquisition:

-

Post-Processing:

Quality Control & Interpretation Logic

The following diagram illustrates the decision matrix for validating the identity of the compound based on its spectral features.

Figure 1: Logic-gated workflow for spectral validation of this compound.

Troubleshooting Common Artifacts

| Observation | Root Cause | Corrective Action |

| Broad band at 3400 cm⁻¹ | Moisture (H₂O) | Dry sample in a desiccator or vacuum oven.[1] Re-run. |

| Split Carbonyl Peak | Fermi Resonance or Rotamers | Normal for some esters; check if peak ratio is constant.[1] |

| Low Intensity < 700 cm⁻¹ | Crystal Cutoff | Diamond ATR absorbs < 550 cm⁻¹.[1] Use CsI or KBr if C-Br stretch is critical.[1] |

| Shifted C=O (>1750 cm⁻¹) | Ring Electron Deficiency | If the shift is extreme, verify no oxidation of the ring nitrogen (N-oxide) has occurred. |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General principles of IR interpretation for heterocyclic esters).

-

Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Detailed assignment of Pyridine ring vibrations).

-

National Institute of Standards and Technology (NIST). (2023).[1] Pyridine IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] [Link] (Reference for unsubstituted pyridine core).[1]

-

PubChem. (2023).[1] Compound Summary: this compound (CAS 1214357-93-3).[1][6][7] National Library of Medicine.[1] [Link] (Structural verification).[1]

Sources

- 1. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Pyridine [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of pyridine on infrared absorption spectra of copper phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1214357-93-3 | this compound - AiFChem [aifchem.com]

- 7. This compound - CAS:1214357-93-3 - Sunway Pharm Ltd [3wpharm.com]

solubility of Ethyl 2-bromo-5-chloropyridine-4-carboxylate in common organic solvents

Executive Summary

This technical guide details the solubility profile of Ethyl 2-bromo-5-chloropyridine-4-carboxylate (CAS 1214357-93-3) . As a halogenated pyridine ester, this scaffold is a critical building block in the synthesis of kinase inhibitors and agrochemicals.[1] Its physicochemical properties—specifically a calculated LogP (CLogP) of ~2.47—dictate a distinct solubility behavior: high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols, and negligible solubility in water.[1]

This guide moves beyond static data, providing a Solvent Selection Decision Matrix for reaction optimization and a Self-Validating Protocol for precise solubility determination in your specific lab environment.

Physicochemical Identity & Theoretical Solubility

Before experimental handling, understanding the molecular drivers of solubility is essential for safety and process design.[1]

| Property | Data | Implication for Solubility |

| CAS Number | 1214357-93-3 | Unique identifier for tracking and sourcing. |

| Formula | C₈H₈BrClNO₂ | Molecular Weight: 264.50 g/mol .[1][2] |

| Structure | Pyridine core, 2-Br, 5-Cl, 4-COOEt | Halogens increase lipophilicity; Ester provides H-bond acceptance. |

| CLogP | ~2.47 | Moderately lipophilic.[1] Prefers organic layers over aqueous.[1] |

| Physical State | Solid (White to off-white) | Requires dissolution energy (sonication/heating) in some solvents.[1] |

Mechanistic Insight: The presence of the ethyl ester and the pyridine nitrogen makes the molecule a weak Hydrogen Bond Acceptor (HBA).[1] However, the electron-withdrawing halogens (Br, Cl) reduce the basicity of the pyridine nitrogen, making it less soluble in dilute aqueous acids compared to non-halogenated pyridines.[1] The molecule relies on dipole-dipole interactions and dispersion forces for dissolution.[1]

Solubility Profile in Common Solvents

The following data categorizes solvents by their utility in synthesis (Reaction Media) versus purification (Work-up/Crystallization).

Class A: High Solubility (Primary Reaction Solvents)

Best for homogenous reactions (SnAr, Suzuki couplings) and preparing stock solutions.

| Solvent | Solubility Rating | Application Context |

| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Ideal for transfers, chromatography loading, and low-temp reactions. |

| Ethyl Acetate (EtOAc) | Good (>50 mg/mL) | Standard extraction solvent.[1] The compound partitions efficiently into EtOAc from water.[1] |

| Tetrahydrofuran (THF) | Good (>50 mg/mL) | Preferred for organometallic couplings (e.g., Negishi, Suzuki).[1] |

| DMSO / DMF | Excellent (>100 mg/mL) | Essential for nucleophilic aromatic substitutions (SnAr) requiring high temperatures.[1] |

Class B: Moderate Solubility (Crystallization Candidates)

Solubility often temperature-dependent; useful for recrystallization.

| Solvent | Solubility Rating | Application Context |

| Methanol / Ethanol | Moderate | Soluble at room temp, but solubility drops significantly at 0°C. Good antisolvent candidate when paired with DMSO. |

| Toluene | Moderate | Excellent for high-temp reflux reactions.[1] Can serve as a crystallization solvent upon cooling.[1] |

| Acetonitrile (MeCN) | Good | Useful for HPLC sample prep and polar reactions.[1] |

Class C: Low / Negligible Solubility (Antisolvents)

Used to precipitate the product or wash away impurities.

| Solvent | Solubility Rating | Application Context |

| Water | Insoluble (<0.1 mg/mL) | The compound will crash out of organic solutions upon water addition. |

| Hexanes / Heptane | Poor | Used to triturate the solid or induce precipitation from DCM/EtOAc mixtures.[1] |

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on literature values for critical process scale-up. Use this self-validating protocol to determine exact solubility limits in your specific solvent lot.

Objective: Determine the saturation point (S) in mg/mL at 25°C.

Workflow:

-

Preparation: Weigh a clean, dry 1.5 mL microcentrifuge tube (

). -

Saturation: Add 50 mg of This compound to the tube.

-

Solvent Addition: Add 250 µL of the target solvent.[1]

-

Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a visible precipitate remains (suspension).[1]

-

Agitation: Shake/sonicate for 30 minutes at 25°C.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Sampling: Carefully remove 100 µL of the clear supernatant and transfer to the pre-weighed tube (

). -

Drying: Evaporate solvent (Genevac or N₂ stream) and dry under high vacuum for 1 hour.

-

Measurement: Weigh the tube with residue (

).

Calculation:

Strategic Solvent Selection for Synthesis

Selecting the wrong solvent can lead to stalled reactions or difficult work-ups.[1] Use the decision tree below to match the solvent to your reaction type.

Figure 1: Decision Matrix for Solvent Selection based on reaction mechanism. Blue paths indicate transition-metal catalysis; Red paths indicate nucleophilic substitution.

Solubility Screening Workflow

When troubleshooting purification (e.g., oiling out), follow this logic to find a crystallization system.

Figure 2: Crystallization screening workflow.[1] Use this loop to convert amorphous oils into handleable solids.

Safety & Handling (SDS Summary)

While specific toxicity data for this intermediate may be limited, handle as a potent halogenated pyridine.[1]

-

Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1][3]

-

PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1]

-

Waste: Dispose of in Halogenated Organic Waste streams.

References

-

PubChem. Compound Summary for 2-Bromo-5-chloropyridine (Core Scaffold Analysis). Retrieved from [Link][1]

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1] CRC Press, 2007.[1] (Contextual reference for solubility prediction principles).

Sources

Thermal Stability Profile & Handling of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

An In-Depth Technical Guide on the Thermal Stability of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Executive Summary

This compound (CAS: 1214357-93-3) is a highly functionalized pyridine intermediate critical in the synthesis of pharmaceuticals, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] Its structural integrity relies on the stability of the ethyl ester at the C4 position and the halogen substituents at C2 (Bromine) and C5 (Chlorine).

While the pyridine core confers significant aromatic stability, this compound exhibits specific thermal vulnerabilities: ester hydrolysis (moisture-induced), decarboxylation (post-hydrolysis), and halogen migration under extreme catalytic conditions. This guide provides a theoretical stability profile, experimental protocols for validation, and rigorous handling standards to prevent degradation during storage and scale-up.

Chemical Profile & Physicochemical Properties

The presence of electron-withdrawing halogens (Br, Cl) on the pyridine ring deactivates the system towards electrophilic attack but activates the C2/C4 positions for nucleophilic substitution. This electronic push-pull influences the thermal lability of the ester bond.

| Property | Specification / Value | Note |

| IUPAC Name | This compound | |

| CAS Number | 1214357-93-3 | |

| Molecular Formula | C₈H₇BrClNO₂ | |

| Molecular Weight | 264.50 g/mol | |

| Physical State | Solid (Crystalline Powder) | Typically white to off-white |

| Predicted Boiling Point | ~306°C (at 760 mmHg) | Theoretical extrapolation |

| Flash Point | ~139°C | Predicted |

| Storage Condition | 2–8°C, Inert Atmosphere (Ar/N₂) | Moisture sensitive |

Thermal Stability Analysis

Theoretical Decomposition Pathways

The thermal degradation of this molecule follows a hierarchical pathway, primarily triggered by moisture or excessive heat (>150°C).

-

Ester Hydrolysis (Primary Risk): In the presence of trace moisture and heat, the ethyl ester hydrolyzes to 2-bromo-5-chloroisonicotinic acid . This is the rate-limiting step for degradation in storage.

-

Decarboxylation (Secondary Risk): Pyridine-4-carboxylic acids are prone to thermal decarboxylation. Once the acid is formed, heating >180°C can drive the loss of CO₂, yielding 2-bromo-5-chloropyridine .

-

Dehalogenation (Tertiary Risk): The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is the weakest link on the ring. At temperatures >250°C, homolytic cleavage or radical scrambling may occur.

Visualization of Degradation Mechanism

Figure 1: Thermal degradation pathway showing hydrolysis as the precursor to irreversible decarboxylation.

Experimental Protocols for Stability Validation

As a researcher, you must not rely on generic data. Use the following self-validating protocols to determine the exact stability limits of your specific lot.

Differential Scanning Calorimetry (DSC)

Objective: Determine the Onset Temperature (

-

Instrument: Mettler Toledo DSC 3+ or equivalent.

-

Crucible: Gold-plated high-pressure (to contain volatile byproducts) or standard Aluminum (if <300°C).

-

Protocol:

-

Weigh 2–4 mg of sample into the crucible.

-

Purge with Nitrogen (

) at 50 mL/min. -

Ramp Rate: 5°C/min from 25°C to 350°C.

-

Analysis:

-

Identify the sharp endotherm (Melting Point).

-

Identify the first exothermic baseline deviation (

).

-

-

Safety Rule: If

, the process is unsafe.

-

Accelerated Stability Testing (For Storage)

Objective: Simulate 1-year storage stress in 2 weeks.

-

Conditions: 40°C ± 2°C / 75% Relative Humidity (RH).

-

Duration: 14 Days.

-

Analytical Method: HPLC-UV (254 nm).

-

Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

-

Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10-90% B.

-

-

Acceptance Criteria: Purity drop < 1.0% over 14 days.

Handling & Storage Guidelines

To maintain the "Trustworthiness" of your chemical inventory, strictly adhere to these controls.

Storage Matrix

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Slows hydrolysis kinetics significantly. |

| Atmosphere | Argon or Nitrogen | Prevents moisture ingress and oxidation. |

| Container | Amber Glass | Protects C-Br bond from photolytic cleavage. |

| Desiccant | Silica Gel / Mol Sieve | Essential to maintain anhydrous environment. |

Reaction Safety (Scale-Up)

When using this intermediate in synthesis (e.g., Suzuki coupling or SNAr):

-

Solvent Selection: Avoid protic solvents (MeOH, EtOH) at reflux if base is present to prevent transesterification. Use aprotic polar solvents (DMF, DMSO, THF).

-

Base Addition: Add bases (e.g.,

, -

Thermal Limit: Do not exceed 120°C in closed vessels without prior DSC screening for gas evolution (CO₂ from decarboxylation).

Stability Testing Workflow

Use this logic flow to determine if a batch is fit for use in critical drug development steps.

Figure 2: Quality Control decision tree for assessing batch stability.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53394466, this compound. Retrieved from [Link]

-

Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC and TGA Applications. Retrieved from [Link]

(Note: While specific thermal data for this exact CAS is proprietary in many contexts, the protocols and degradation mechanisms described above are derived from authoritative heterocyclic chemistry principles and analogous halopyridine ester behaviors.)

Sources

A Technical Guide to the Chemoselective Reactivity of the C-Br Bond in Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Executive Summary

Ethyl 2-bromo-5-chloropyridine-4-carboxylate is a pivotal heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its utility stems from the two distinct halogenated sites, C2-Br and C5-Cl, which offer opportunities for sequential and site-selective functionalization. This guide provides an in-depth analysis of the factors governing the reactivity of the carbon-bromine (C-Br) bond, demonstrating its preferential activation in palladium-catalyzed cross-coupling reactions over the more inert carbon-chlorine (C-Cl) bond. We will explore the fundamental principles dictating this chemoselectivity, provide field-proven protocols for key transformations, and offer insights into the causal mechanisms that enable researchers to harness this differential reactivity for precise molecular construction.

The Molecular Architecture: An Overview

This compound presents a unique combination of structural features that dictate its chemical behavior. The pyridine ring, being an electron-deficient heterocycle, activates attached halogens toward specific transformations. The positioning of the bromine atom at C2 (ortho to the nitrogen) and the chlorine atom at C5 (meta to the nitrogen) creates a distinct electronic and steric environment for each halogen. Furthermore, the electron-withdrawing ethyl carboxylate group at the C4 position further modulates the electronic landscape of the ring.

Caption: Key structural features influencing the reactivity of the title compound.

The Scientific Basis for Chemoselectivity

The ability to selectively functionalize the C-Br bond in the presence of a C-Cl bond is rooted in fundamental chemical principles. This selectivity is primarily exploited in palladium-catalyzed cross-coupling reactions, where the initial oxidative addition step is rate-determining and highly sensitive to the nature of the carbon-halogen bond.

Bond Dissociation Energy (BDE)

The most significant factor governing the preferential reactivity of the C-Br bond is its lower bond dissociation energy compared to the C-Cl bond. Energy is always required to break a chemical bond[1]. The average BDE for an aromatic C-Br bond is approximately 276-285 kJ/mol, whereas for an aromatic C-Cl bond, it is significantly higher, around 339 kJ/mol[1][2]. This energy difference means that the palladium(0) catalyst can insert into the C-Br bond under much milder conditions than those required to cleave the C-Cl bond.

| Bond Type (Aromatic) | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |

| C-Cl | ~339 | Lower |

| C-Br | ~285 | Higher |

| C-I | ~213 | Highest |

| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies and their impact on reactivity.[1][2] |

Electronic Activation by the Pyridine Ring

In dihalogenated pyridines, halides positioned alpha (α) to the ring nitrogen (like the C2-Br) are generally more reactive in cross-coupling reactions than those at more distant positions.[3]. This is because the C2 position has a greater partial positive charge due to the inductive effect of the electronegative nitrogen, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[3]. While both the C2-Br and C5-Cl are on an electron-deficient ring, the α-position of the bromine atom provides an additional electronic "push" towards reactivity that the C5-Cl lacks.

Contrasting Reactivity in Nucleophilic Aromatic Substitution (SNAr)

It is crucial to distinguish the reactivity trends in cross-coupling from those in nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate of displacement often follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of the halogen polarizing the carbon-halogen bond and stabilizing the intermediate Meisenheimer complex[4]. Therefore, while the C-Br bond is favored for cross-coupling, SNAr reactions (if conditions are forcing enough) might target the C-Cl bond, although the C2 position is generally more activated for SNAr on a pyridine ring. For this compound, palladium-catalyzed cross-coupling remains the most effective and selective method for functionalizing the C-Br position.

Field-Proven Protocols for Selective C-Br Functionalization

The preferential reactivity of the C-Br bond is most effectively leveraged in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Caption: Workflow for selective functionalization of the C-Br bond.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, coupling the C-Br position with an aryl or vinyl boronic acid.[5][6].

Causality of Experimental Choices:

-

Catalyst: A Pd(0) source like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[5].

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is common. This biphasic system effectively dissolves both the organic starting materials and the inorganic base.[6].

Self-Validating Protocol:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1).

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically occurs within 2-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the C2-arylated product, leaving the C5-Cl intact for subsequent transformations.

Sonogashira Coupling: C-C(sp) Bond Formation

This reaction creates a C(sp²)-C(sp) bond by coupling the C-Br bond with a terminal alkyne, a valuable transformation for introducing linear scaffolds.[7][8].

Causality of Experimental Choices:

-

Dual Catalysis: The reaction famously uses a palladium catalyst (for the main cycle) and a copper(I) co-catalyst (typically CuI). The copper salt reacts with the alkyne to form a copper acetylide, which is the active species in the transmetalation step.

-

Base: A soluble organic base like triethylamine (Et₃N) or diisopropylamine (DIPEA) is used. It serves as both the base to deprotonate the alkyne and often as the solvent.

-

Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst.

Self-Validating Protocol:

-

Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) iodide co-catalyst (CuI, 4-6 mol%).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent such as DMF or THF, followed by the organic base (e.g., Et₃N, 2.0-3.0 eq).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

-

Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water, and dry. Purify by column chromatography to isolate the C2-alkynylated pyridine.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for constructing C-N bonds, coupling the C-Br position with primary or secondary amines.[9][10].

Causality of Experimental Choices:

-

Bulky Ligands: This reaction's success hinges on the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP). These ligands promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition.

-

Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the base and deactivate the catalyst. Therefore, anhydrous solvents (e.g., toluene, dioxane) and inert atmosphere techniques are critical.

Self-Validating Protocol:

-

Inert Atmosphere: In a glovebox or using Schlenk technique, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.

-

Reagent Addition: Add anhydrous toluene or dioxane, followed by this compound (1.0 eq) and the amine (1.2 eq).

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to obtain the desired 2-aminopyridine derivative.

Conclusion and Future Outlook

The selective reactivity of the C-Br bond in this compound is a well-established and reliable phenomenon, primarily driven by the principles of bond dissociation energy and electronic activation. By carefully selecting palladium-catalyzed cross-coupling conditions, researchers can confidently functionalize the C2 position while preserving the C5-Cl bond for subsequent synthetic manipulations. The protocols outlined in this guide serve as a robust starting point for the development of novel, complex pyridine-based molecules. This strategic approach to synthesis underscores the power of understanding fundamental chemical principles to achieve precise and efficient control over molecular construction, paving the way for innovations in drug discovery and materials science.

References

-

Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.

-

PubChem. (n.d.). 2-Bromo-5-chloropyridine. National Center for Biotechnology Information.

-

Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263.

-

ChemicalBook. (n.d.). 2-Bromo-5-chloropyridine synthesis.

-

Darrow, J. W., & Sigman, M. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10450–10499.

-

Darrow, J. W., & Sigman, M. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.

-

Biosynth. (n.d.). 2-Bromo-5-chloropyridine.

-

Chemistry LibreTexts. (2025). Bond Energies.

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University.

-

Wang, D., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6493–6503.

-

The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.

-

Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.

-

Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

-

Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014–12026.

-

Al-Masum, M., & Islam, M. S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.

-

Chemguide. (n.d.). An introduction to bond energy and bond length.

-

Taddei, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(8), 6426–6438.

-

ProQuest. (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates.

-

Chemistry LibreTexts. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules.

-

Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(81), 10521-10524.

-

Kappe, C. O., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2465.

-

BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

-

ChemSino. (n.d.). This compound.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

PubChem. (n.d.). Ethyl 5-bromo-2-chloroisonicotinate. National Center for Biotechnology Information.

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.

-

Bellina, F., & Rossi, R. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 956–959.

-

PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.

-

BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

-

ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in Ethyl 2-bromo-5-chloropyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This technical guide provides a comprehensive analysis of the electrophilicity of the pyridine ring, with a specific focus on the complex substitution pattern of Ethyl 2-bromo-5-chloropyridine-4-carboxylate. We will dissect the electronic interplay of the bromo, chloro, and ethyl carboxylate substituents, their influence on the reactivity of the pyridine core, and the implications for synthetic strategy and drug design. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of pyridine-based therapeutics.

Foundational Principles: The Electronic Nature of the Pyridine Ring

The pyridine ring, an aromatic heterocycle, is isoelectronic with benzene. However, the replacement of a carbon-hydrogen unit with a more electronegative nitrogen atom introduces a significant perturbation to the ring's electronic landscape. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density of the entire ring system.[1][2][3] Consequently, pyridine is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene.[2][4]

The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system.[2] This localization makes the nitrogen atom itself a nucleophilic and basic site, prone to reaction with electrophiles and acids. In fact, under many conditions required for EAS, the pyridine nitrogen is protonated, further deactivating the ring to electrophilic attack.[5]

Electrophilic attack on the pyridine ring, when it does occur, preferentially takes place at the 3- and 5-positions (meta to the nitrogen).[4][6] This is because the resonance intermediates formed from attack at the 2-, 4-, or 6-positions place a destabilizing positive charge on the electronegative nitrogen atom.[6][7]

Dissecting the Substituent Effects in this compound

The electrophilicity of the pyridine ring in this compound is a direct consequence of the cumulative electronic effects of its three substituents. A thorough understanding of these individual contributions is paramount to predicting the molecule's reactivity.

The Halogen Substituents: Bromo and Chloro Groups

Both bromine and chlorine are halogens and exhibit a dual electronic nature. They are strongly electronegative and thus exert a powerful electron-withdrawing inductive effect (-I). Concurrently, they possess lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+R).[8] For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[9]

In the context of our target molecule:

-

2-Bromo Group: Positioned ortho to the nitrogen, the bromo group's -I effect significantly reduces electron density at the adjacent carbons.

-

5-Chloro Group: Located meta to the nitrogen, the chloro group's -I effect further contributes to the overall electron-deficient nature of the ring.

The relative electronegativity of the halogens also plays a role; chlorine is more electronegative than bromine. However, the position of the substituent on the ring is a more dominant factor in directing reactivity.

The Ethyl Carboxylate Group

The ethyl carboxylate group (-COOEt) at the 4-position is a potent electron-withdrawing group. It exerts both a strong negative inductive effect (-I) due to the electronegative oxygen atoms and a strong negative resonance effect (-R) by delocalizing the ring's π-electrons into the carbonyl group.[8] This powerful deactivating effect significantly diminishes the nucleophilicity of the pyridine ring, making it even less susceptible to electrophilic attack than an unsubstituted pyridine.

Synergistic Deactivation: A Highly Electron-Deficient Core

The combination of two halogen atoms and an ethyl carboxylate group, all of which are electron-withdrawing, renders the pyridine ring in this compound exceptionally electron-deficient. This profound deactivation presents a significant challenge for conventional electrophilic aromatic substitution reactions.

Predicting Electrophilic Reactivity and Regioselectivity

Given the extensive deactivation of the pyridine ring, electrophilic aromatic substitution on this compound will require harsh reaction conditions, if it proceeds at all. The directing effects of the existing substituents will govern the position of any potential incoming electrophile.

-

The nitrogen atom and the ethyl carboxylate group direct incoming electrophiles to the 3- and 5-positions.

-

The bromo and chloro groups are ortho, para-directing; however, their deactivating nature makes them weak directors in this context.

Considering the positions already occupied (2, 4, and 5), the only available positions for substitution are C-3 and C-6. The C-3 position is meta to the strongly deactivating carboxylate group and ortho to the bromo group. The C-6 position is ortho to the nitrogen and the bromo group. The steric hindrance from the adjacent bromo group and the strong deactivating influence of all substituents make electrophilic attack at either position highly unfavorable.

Quantitative Analysis of Substituent Effects

To provide a more quantitative understanding of the electronic landscape of the substituted pyridine ring, we can consider Hammett substituent constants (σ). These constants are a measure of the electronic effect of a substituent on the reactivity of an aromatic system.[8] Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.

| Substituent | Position | Hammett Constant (σp) | Hammett Constant (σm) |

| -Br | 2 | ~0.23 | ~0.39 |

| -Cl | 5 (meta) | ~0.23 | 0.37 |

| -COOEt | 4 | 0.45 | 0.37 |

Note: Hammett constants are typically determined for benzene systems and can vary slightly for pyridine. The values presented are for illustrative purposes to demonstrate the electron-withdrawing nature of the substituents.[10][11][12][13][14]

The consistently positive Hammett constants for all three substituents underscore their electron-withdrawing character and the resulting profound deactivation of the pyridine ring.

Strategic Approaches to Functionalization: Overcoming Deactivation

The diminished electrophilicity of the pyridine core in this compound necessitates alternative synthetic strategies.

Activation via N-Oxidation

A powerful and widely employed strategy to enhance the reactivity of pyridines towards electrophilic substitution is through the formation of the corresponding N-oxide.[15][16][17] The N-oxide oxygen atom can donate electron density into the ring via resonance, which activates the 2- and 4-positions towards electrophilic attack.[15][17]

Experimental Protocol: N-Oxidation of a Substituted Pyridine

Objective: To increase the electron density of the pyridine ring to facilitate electrophilic substitution.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%) in Acetic Acid

-

Dichloromethane (DCM) or Acetic Acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve the substituted pyridine in a suitable solvent (e.g., DCM for m-CPBA, acetic acid for H₂O₂).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of the oxidizing agent (e.g., m-CPBA) to the cooled solution while stirring.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-oxide.

-

Purify the product by column chromatography or recrystallization as needed.

Following electrophilic substitution on the N-oxide, the oxygen can be readily removed by deoxygenation using reagents like PCl₃ or (MeO)₃P to afford the desired substituted pyridine.[17]

Nucleophilic Aromatic Substitution (SNA r)

The highly electron-deficient nature of the pyridine ring in this compound makes it an excellent candidate for nucleophilic aromatic substitution (SNA r). The bromo and chloro substituents, particularly at the 2- and 4-positions, are susceptible to displacement by strong nucleophiles.

Conceptual Workflow: Nucleophilic Aromatic Substitution

Caption: Conceptual workflow for Nucleophilic Aromatic Substitution (SNAr).

Visualization of Electronic Effects

The interplay of inductive and resonance effects can be visualized to better understand the deactivation of the pyridine ring.

Sources

- 1. youtube.com [youtube.com]

- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. aklectures.com [aklectures.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scholarworks.uark.edu [scholarworks.uark.edu]

- 13. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. bhu.ac.in [bhu.ac.in]

- 16. m.youtube.com [m.youtube.com]

- 17. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

synthesis of Ethyl 2-bromo-5-chloropyridine-4-carboxylate starting materials

The synthesis of Ethyl 2-bromo-5-chloropyridine-4-carboxylate (CAS 1214357-93-3) requires a strategic approach to manage the regiochemistry of the halogen substituents on the pyridine ring. While direct functionalization (lithiation) offers a shorter path, it is fraught with regioselectivity issues (halogen dance). The most robust, scalable, and scientifically grounded route involves the sequential functionalization of 2-amino-4-methylpyridine , leveraging the methyl group as a "masked" carboxylate.

This guide details the Methyl Oxidation Route as the primary standard for high-integrity synthesis, ensuring the correct 2-Br, 5-Cl, 4-COOEt substitution pattern.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a tetra-substituted pyridine. The challenge lies in placing the bromine at C2, chlorine at C5, and the ester at C4 without scrambling.

-

Disconnection 1 (Ester Formation): The ester is derived from 2-bromo-5-chloropyridine-4-carboxylic acid (CAS 530156-90-2).

-

Disconnection 2 (Oxidation): The carboxylic acid at C4 is best accessed via oxidation of a methyl group. This traces back to 2-bromo-5-chloro-4-methylpyridine .[1][2][3]

-

Disconnection 3 (Halogen Introduction): The 2-bromo substituent is introduced via a Sandmeyer reaction from an amino group. The 5-chloro substituent is introduced via electrophilic aromatic substitution (EAS) on the electron-rich aminopyridine precursor.

-

Starting Material: 2-Amino-4-methylpyridine (Commercial, inexpensive).

Synthesis Pathway Diagram

Figure 1: Step-wise synthetic pathway from 2-amino-4-methylpyridine to the target ester.

Part 2: Detailed Experimental Protocols

Step 1: Chlorination of 2-Amino-4-methylpyridine

Objective: Introduce the chlorine atom at the C5 position. The amino group at C2 directs electrophiles to C3 and C5. The C5 position is sterically favored over C3 (which is flanked by the amino and methyl groups).

-

Reagents: 2-Amino-4-methylpyridine (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Acetonitrile (MeCN).

-

Procedure:

-

Dissolve 2-amino-4-methylpyridine in MeCN (5 mL/g).

-

Cool the solution to 0–5 °C.

-

Add NCS portion-wise over 30 minutes to maintain temperature.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS.

-

Workup: Concentrate the solvent. Redissolve in Ethyl Acetate (EtOAc), wash with water and brine. Dry over Na2SO4.[4]

-

Purification: Recrystallization from hexanes/EtOAc or column chromatography.

-

-

Key Insight: Avoid using Cl2 gas, as it can lead to over-chlorination. NCS provides controlled monochlorination.

Step 2: Sandmeyer Bromination

Objective: Convert the C2-amino group to a C2-bromo group. This step establishes the final halogen pattern.

-

Reagents: Intermediate 1 (1.0 eq), NaNO2 (1.5 eq), 48% HBr (aq), CuBr (0.5 eq) or Br2.

-

Procedure:

-

Suspend Intermediate 1 in 48% HBr (10 mL/g) and cool to -5 °C (ice/salt bath).

-

Add a solution of NaNO2 in water dropwise, keeping the internal temperature < 0 °C. Stir for 30 mins to form the diazonium salt.

-

Substitution: Slowly add CuBr (dissolved in HBr) or elemental Bromine dropwise.

-

Allow the mixture to warm to RT and then heat to 60 °C for 1 hour to ensure N2 evolution is complete.

-

Workup: Neutralize with NaOH (aq) to pH 8–9. Extract with Dichloromethane (DCM).

-

Yield Check: This yields 2-bromo-5-chloro-4-methylpyridine (CAS 885267-40-3).[2]

-

Step 3: Oxidation of the Methyl Group

Objective: Transform the C4-methyl group into the C4-carboxylic acid. This is the most critical step for yield.

-

Reagents: Intermediate 2 (1.0 eq), KMnO4 (3.0–4.0 eq), Water/Pyridine (1:1) or t-BuOH/H2O.

-

Procedure:

-

Suspend Intermediate 2 in water (20 mL/g). Heat to 70–80 °C.

-

Add KMnO4 solid in portions over 2–3 hours. The reaction is exothermic; control temperature.

-

Reflux for 4–8 hours until the purple color persists (indicating excess oxidant).

-

Quench: Add MeOH to destroy excess KMnO4. Filter the hot mixture through Celite to remove MnO2.

-

Isolation: Acidify the filtrate with HCl to pH 2. The product, 2-bromo-5-chloropyridine-4-carboxylic acid (CAS 530156-90-2), will precipitate. Filter and dry.[5]

-

Step 4: Esterification

Objective: Convert the acid to the ethyl ester.

-

Reagents: Intermediate 3 (1.0 eq), Ethanol (excess), Thionyl Chloride (SOCl2) (1.5 eq) or H2SO4 (cat).

-

Procedure:

-

Suspend the carboxylic acid in anhydrous Ethanol.

-

Cool to 0 °C. Add SOCl2 dropwise (forms HCl in situ and activates the acid).

-

Heat to reflux for 3–5 hours.

-

Workup: Concentrate in vacuo. Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid).

-

Final Purification: Flash chromatography (Hexanes/EtOAc).

-

Part 3: Quantitative Data & Specifications

| Parameter | Specification / Data |

| Target CAS | 1214357-93-3 |

| Formula | C8H7BrClNO2 |

| Molecular Weight | 264.50 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity Goal | >97% (HPLC) |

| Key NMR Shift (H3) | ~8.0 ppm (singlet) - Diagnostic for C3 position |

| Key NMR Shift (H6) | ~8.6 ppm (singlet) - Diagnostic for C6 position |

| Key NMR Shift (Ethyl) | ~4.4 ppm (q), ~1.4 ppm (t) |

Part 4: Alternative "Direct Lithiation" Route (Research Scale Only)

Warning: This route is faster but prone to "Halogen Dance" and lower regioselectivity.

Concept: Direct lithiation of 2-bromo-5-chloropyridine (Commercial, CAS 40473-01-6) using LDA, followed by quenching with Ethyl Chloroformate. Mechanism: The acidity of the C4 proton is enhanced by the adjacent Cl (C5) and the inductive effect of the ring nitrogen. However, the C3 proton (adjacent to Br) is also acidic. Protocol:

-

Cool 2-bromo-5-chloropyridine in THF to -78 °C .

-

Add LDA (1.1 eq) slowly. Crucial: Temperature must not rise to prevent Br migration.

-

Stir for 30 mins.

-

Add Ethyl Chloroformate (1.2 eq).

-

Warm to RT and quench. Risk: If lithiation occurs at C3, you obtain the 3-carboxylate. If Br migrates, you obtain mixtures. The Methyl Oxidation route (Part 2) is superior for purity.

References

-

Regioselective Lithiation of Halopyridines . Royal Society of Chemistry (RSC). Chemical Communications, "Highly regioselective lithiation of pyridines". Available at: [Link]

-

Sandmeyer Reaction Protocols for Aminopyridines . Organic Syntheses, Coll. Vol. 3, p. 136 (1955). "2-Bromopyridine".[1][2][3][6][7] Available at: [Link]

Sources

- 1. NZ570482A - Process for preparing 1-halo-2,7-naphthyridinyl derivatives - Google Patents [patents.google.com]

- 2. 2-BROMO-5-CHLORO-4-METHYLPYRIDINE | 885267-40-3 [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. WO2012170845A2 - Metabotropic glutamate receptor 5 modulators and methods of use thereof - Google Patents [patents.google.com]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. Organic Chemistry [3asenrise.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Strategic Sourcing and Technical Utilization of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

The following technical guide details the sourcing, validation, and synthetic utility of Ethyl 2-bromo-5-chloropyridine-4-carboxylate (CAS 1214357-93-3).

Executive Summary

This compound (CAS 1214357-93-3) is a high-value heterocyclic scaffold used primarily in the discovery of kinase inhibitors (e.g., p38 MAPK, Aurora kinase) and advanced agrochemicals. Its tri-functional nature—possessing a reactive bromide, a stable chloride, and an ester handle—makes it a versatile "linchpin" for fragment-based drug discovery (FBDD).

However, the supply chain for this molecule is fraught with technical risks, most notably regioisomeric confusion . Suppliers frequently conflate this target with its isomer, ethyl 5-bromo-2-chloropyridine-4-carboxylate (CAS 1214346-11-8). This guide provides a robust framework for sourcing, validating, and utilizing this compound, ensuring scientific integrity from procurement to bench.

Chemical Profile & Critical Quality Attributes (CQAs)

Identity and Physicochemical Properties

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | Ethyl 2-bromo-5-chloroisonicotinate |

| CAS Number | 1214357-93-3 (Target) |

| Isomer Risk | 1214346-11-8 (Ethyl 5-bromo-2-chloropyridine-4-carboxylate) |

| Molecular Formula | C₈H₇BrClNO₂ |

| Molecular Weight | 264.50 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Low solubility in water |

Structural Visualization

The molecule features three distinct orthogonal handles for chemical diversification.

Figure 1: Orthogonal reactivity map of this compound.

Commercial Supply Landscape

Validated Suppliers vs. Aggregators

Sourcing this specific isomer requires distinguishing between "stock-holding" manufacturers and "virtual" aggregators.

| Tier | Supplier Type | Representative Companies | Strategy |

| Tier 1 | Specialty Manufacturers | AiFChem , BenchChem , WuXi AppTec | Primary Source. These vendors specialize in halogenated heterocycles and are most likely to have valid analytical data. |

| Tier 2 | Catalog Aggregators | eMolecules, MolPort, SciFinder | Discovery Tool. Use to locate stock, but verify the "Shipped From" location. High risk of lead-time delays. |

| Tier 3 | General Catalog | Sigma-Aldrich, Combi-Blocks | Check Carefully. Often list the isomer (5-Br, 2-Cl) more prominently. Verify CAS matches exactly before ordering. |

Procurement Risk Mitigation

The Isomer Trap: The most common failure mode in sourcing this compound is receiving the 5-bromo-2-chloro isomer.

-

Cause: Both are synthesized from similar precursors (aminopyridines) and have identical molecular weights (264.50).

-

Prevention: Require a ¹H-NMR spectrum prior to shipment. The coupling constants and chemical shifts of the pyridine protons are distinct.

Quality Assurance & Validation Protocols

Trust but verify. Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier. Implement this internal validation workflow.

Analytical Discrimination (NMR)

The key to distinguishing the target (2-Br, 5-Cl) from its isomer (5-Br, 2-Cl) lies in the chemical shift of the aromatic protons.

-

Target (2-Br, 5-Cl): The proton at C6 (adjacent to N and Cl) will appear as a singlet (or fine doublet) typically downfield (~8.4-8.6 ppm) due to the inductive effect of the adjacent Nitrogen and Chlorine. The proton at C3 (adjacent to Br and Ester) will be distinct.

-

Isomer (5-Br, 2-Cl): The proton at C6 (adjacent to N and Br) will have a slightly different shift.

QC Workflow Diagram

Figure 2: Incoming Goods Quality Control Decision Tree.

Synthetic Utility & Applications

Why Buy vs. Make?

-

Buy: If <10g is needed for SAR (Structure-Activity Relationship) exploration. The synthesis requires handling corrosive reagents (HBr) and potentially unstable lithiated intermediates.

-

Make: If >100g is needed. The commercial cost per gram is high (~

100/g), whereas the raw materials (2-amino-5-chloropyridine) are inexpensive.

Reaction Pathways

This scaffold is a "privileged structure" in medicinal chemistry.

-

C2-Bromide (Suzuki/Stille Coupling): The C2 position is highly activated for nucleophilic aromatic substitution (SₙAr) and Palladium-catalyzed cross-couplings. It reacts preferentially over the C5-chloride.

-

C4-Ester (Heterocycle Formation): The ester can be converted to hydrazides, amides, or alcohols, serving as a precursor for bicyclic systems (e.g., pyrido[4,3-d]pyrimidines).

Figure 3: Synthetic divergence from the core scaffold.

Synthesis Route (Technical Insight)

For teams opting to synthesize, the standard industrial route involves directed ortho-lithiation or Sandmeyer reaction sequences.

-

Route A (From 2-amino-5-chloropyridine):

-

Bromination: 2-amino-5-chloropyridine + NaNO₂/HBr → 2-bromo-5-chloropyridine.

-

Lithiation: LDA (Lithium Diisopropylamide) at -78°C. The directing effects of Br and Cl favor lithiation at C4.

-

Trapping: Quench with Ethyl Chloroformate (ClCO₂Et).

-

Warning: "Halogen Dance" (migration of the bromine) is a significant risk during lithiation if temperature is not strictly controlled.

-

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 817098 (2-Bromo-5-chloropyridine). Retrieved from [Link]

-

Bouillon, A., et al. (2002).[1] Synthesis of novel halopyridinylboronic acids and esters.[1] Tetrahedron, 58(14), 2885-2890.[1] (Contextual reference for halogenated pyridine reactivity).

-

Schlosser, M., et al. (2005).[1] Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines.[1] Journal of Organic Chemistry, 70(7).[1] (Reference for lithiation/halogen dance risks).

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-bromo-5-chloropyridine-4-carboxylate

Introduction: Strategic Importance of Ethyl 2-bromo-5-chloropyridine-4-carboxylate